Musk ambrette

Description

Historical Context of Synthetic Musks and Musk Ambrette

The quest for musk-like scents, historically derived from the glands of the musk deer, began in earnest with the development of synthetic alternatives. This pursuit led to the creation of various classes of synthetic musks, with nitro musks being the earliest group.

The era of synthetic musks commenced in 1888 with the accidental discovery by chemist Albert Baur. While working on the synthesis of new explosives, Baur synthesized nitro derivatives of benzene (B151609) that possessed a distinct musk odor. His initial work led to the creation of several compounds, including musk xylene, musk ketone, and this compound, which were derived from the nitration of alkylbenzenes ewg.orgindustrialchemicals.gov.aunih.govwikiparfum.comwikipedia.org. Natural musk, once a highly prized but prohibitively expensive ingredient, was obtained from the musk deer, with its scent pouch being a key source. The high cost and ethical concerns surrounding the hunting of musk deer, which led to their endangered status and eventual protection, spurred the development of these more accessible synthetic alternatives nih.govwikiparfum.comnih.govneurosciencenews.comcymitquimica.comgoogleapis.com.

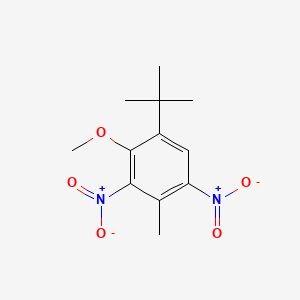

This compound (chemical name: 4-tert-butyl-3-methoxy-2,6-dinitrotoluene) was first patented by Baur in 1892. The commercial synthesis of this compound involves a multistep process. Typically, meta-cresol is methylated to form its methyl ether, which is then butylated using isobutyl chloride in the presence of aluminum chloride. The resulting tert-butylcresyl methyl ether is subsequently nitrated at low temperatures using fuming nitric acid to yield this compound ewg.orgnih.goviarc.frnih.govgoogle.comgoogle.com. While the fundamental synthetic pathway was established early in the history of synthetic musks, its widespread use eventually declined due to emerging concerns nih.govresearchgate.netnih.govnih.govgreenpeace.torsc.org.

Nitro musks, including this compound, dominated the synthetic musk market for decades due to their cost-effectiveness and potent fragrance profiles greenpeace.torsc.orgewg.orgontosight.ai. However, by the mid-1980s, concerns regarding their potential toxicity, environmental persistence, and bioaccumulation led to a significant decline in their production and use in Europe and other regions nih.govresearchgate.netnih.govnih.govgreenpeace.torsc.org. This compound, in particular, has been associated with photosensitivity and neurotoxicity, leading to its discontinuation in fragrances and a ban in cosmetic products in the European Union by 1995 ewg.orgwikiparfum.comsmolecule.comnordicscreening.org. This shift prompted the industry to favor polycyclic and macrocyclic musks, which were perceived as safer alternatives with improved environmental profiles nih.goviarc.frresearchgate.netgreenpeace.torsc.orgnih.gov.

Current Academic Significance of this compound Studies

Despite its reduced use in consumer products, this compound remains a subject of considerable academic research due to its historical presence in the environment and its potential health effects.

This compound is recognized as an environmental pollutant due to its persistence and widespread presence in various environmental matrices. Studies have detected this compound in wastewater treatment plant effluents, sludge, surface waters, and even in human tissues such as blood, breast milk, and adipose tissue ewg.orgindustrialchemicals.gov.aunih.govnih.govresearchgate.net. Its lipophilic nature contributes to its potential for bioaccumulation, with moderate partitioning predicted for water industrialchemicals.gov.aunih.govcymitquimica.comnih.gov. While biodegradation pathways are not fully elucidated, the persistence of this compound and its potential degradation products in the environment is a key area of study industrialchemicals.gov.augreenpeace.to. Its detection in environmental samples, even after its use was restricted, underscores the long-term environmental implications of its past widespread application industrialchemicals.gov.augreenpeace.to.

Current research on this compound in human health sciences primarily focuses on its potential to act as an endocrine disruptor, its photosensitizing properties, and its neurotoxic potential. Studies have indicated that this compound can cause photoallergic reactions, where skin exposed to sunlight develops allergic responses ewg.orgnih.govsmolecule.comoup.com. Animal models have suggested neurotoxic effects, including degeneration of nerve tissue ewg.orgsmolecule.com. More recently, research has highlighted this compound's potential to act as an endocrine disruptor, specifically by stimulating receptors in the brain (KISS1R) that control the reproductive axis. This stimulation has been linked to an increased expression of hormones associated with puberty, raising concerns about its potential to contribute to early puberty in girls neurosciencenews.comnih.govewg.orgsmolecule.comnih.govpurehaven.comscitechdaily.com. Investigations also suggest it may inhibit cellular transport mechanisms, potentially increasing cellular toxicity from other compounds ewg.orgsmolecule.com.

Continued Need for Comprehensive Research

The scientific investigation into this compound, a synthetic nitro musk historically valued for its potent fragrance properties, continues to evolve. While its use has declined in many regions due to various concerns, its presence in the environment and the need for a complete scientific understanding necessitate ongoing research. Current research efforts highlight several areas where comprehensive investigation is still critically required, particularly concerning its analytical detection, environmental fate, and chemical behavior.

Analytical Methodologies and Detection Challenges

The accurate and sensitive detection of this compound in diverse environmental and biological matrices remains a significant area of research. Various analytical techniques, including Gas Chromatography with Electron Capture Detection (GC/ECD), Gas Chromatography-Mass Spectrometry (GC/MS), and High-Performance Liquid Chromatography (HPLC), have been employed. However, achieving consistently low detection limits and high selectivity across different sample types presents ongoing challenges. For instance, detection limits reported for this compound vary considerably depending on the method and matrix, ranging from nanogram levels (ng) to picogram levels (pg) nih.goviarc.frresearchgate.net. While some studies have reported successful detection in human milk and adipose tissue, others have noted its absence in certain product analyses, underscoring the need for refined and standardized analytical protocols nih.govresearchgate.netresearchgate.net. The development of more robust, sensitive, and cost-effective methods is essential for comprehensive environmental monitoring and risk assessment.

Table 1: Reported Analytical Detection Limits for this compound

| Analytical Method | Matrix Type | Reported Detection Limit | Reference(s) |

| GC/ECD | General | 1.0–1.6 ng | nih.goviarc.fr |

| GC/ECD | Human Milk | < 0.01 to 0.29 mg/kg fat | nih.govresearchgate.net |

| GC/ECD | Human Adipose Tissue | 10 µg/kg fat | nih.gov |

| TLC | General | 2–5 x 10⁻⁷ g | nih.gov |

| HPLC | General | 2 x 10⁻⁹ g | nih.gov |

| GC-ECD | Fragrance Products | 0.5–1.5 ng/g (LOD) | researchgate.net |

| GC-MS | Personal Care Products | < 38 pg g⁻¹ (LOD) | researchgate.net |

Environmental Persistence and Degradation Pathways

This compound, like other nitro musks, is characterized by its environmental persistence and resistance to rapid biodegradation nih.govindustrialchemicals.gov.aucanada.canih.gov. While it is known to partition primarily into water industrialchemicals.gov.au, detailed experimental data on its specific degradation pathways under various environmental conditions remain limited industrialchemicals.gov.au. Research indicates that transformation products of nitro musks can also be persistent, further complicating the understanding of their environmental fate nih.gov. Studies have detected this compound in various environmental compartments, including wastewater treatment plant influents and effluents, surface waters, and even in rainwater, suggesting its long-term presence in ecosystems nih.govindustrialchemicals.gov.augreenpeace.toresearchgate.netresearchgate.net. The lack of comprehensive data on its degradation kinetics, potential for bioaccumulation of its metabolites, and transformation products necessitates further investigation to fully assess its environmental impact.

Table 2: Environmental Occurrence of this compound

| Environmental Matrix | Reported Occurrence/Concentration | Reference(s) |

| Human Milk | < 0.01–0.29 mg/kg fat (mean 0.04 mg/kg fat) | nih.govnih.gov |

| Human Adipose Tissue | 10 µg/kg fat | nih.gov |

| Betel Quid/Tobacco | 0.82 to 1.44 mg/g wet weight | nih.gov |

| Perfumed Chewing Tobacco | 11.22 to 23.51 mg/g wet weight | nih.gov |

| Cosmetic Products | Detected in 41% (1989), 8% (1990), 11% (1992) of samples | nih.gov |

| Rainwater | Detected at 34% of collection points | greenpeace.to |

| Seafood (Shanghai) | Up to 15.4 μg/kg | smolecule.com |

| Wastewater Treatment Plant Effluents | Detected in various studies, indicating presence in treated water | researchgate.netresearchgate.net |

Chemical Properties and Environmental Fate

While some basic physical and chemical properties of this compound are documented, such as its solubility and predicted partitioning behavior, a complete dataset for its chemical stability and reactivity under diverse environmental conditions is still developing industrialchemicals.gov.au. Research into its behavior in different pH levels, temperatures, and in the presence of other environmental contaminants is crucial for predicting its fate and potential transformations. The slow photo-oxidation rate in the troposphere, with an estimated half-life exceeding 6.1 days, further indicates its potential for persistence in various environmental compartments industrialchemicals.gov.au. Understanding these chemical interactions and stability profiles is vital for accurate environmental modeling and risk assessment.

Addressing Knowledge Gaps in Broader Scientific Context

The cumulative research findings on this compound highlight significant knowledge gaps that warrant further scientific inquiry. While animal models and cell-line experiments suggest potential biological effects, the implications of prolonged, low-dose human exposure remain largely unknown, emphasizing the need for more epidemiological studies nih.govresearchgate.net. Furthermore, the complex interactions of this compound with biological systems, including its potential endocrine-disrupting properties, require deeper investigation to establish a comprehensive risk profile nih.govpurehaven.comnih.gov. Addressing these multifaceted research needs is paramount for a thorough scientific understanding of this compound's impact on both environmental and human health.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-2-methoxy-4-methyl-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-7-9(13(15)16)6-8(12(2,3)4)11(19-5)10(7)14(17)18/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAUILGSCPYJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1[N+](=O)[O-])OC)C(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Record name | MUSK AMBRETTE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20716 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025689 | |

| Record name | Musk ambrette | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Musk ambrette is a pale yellow liquid. Insoluble in water. (NTP, 1992), Pale yellow solid with a heavy floral-musky odor; [HSDB] Yellow solid; [Alfa Aesar MSDS] | |

| Record name | MUSK AMBRETTE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20716 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Musk ambrette | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

275 °F at 16 mmHg (NTP, 1992), 185 °C at 16 mm Hg | |

| Record name | MUSK AMBRETTE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20716 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MUSK AMBRETTE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (NTP, 1992), Slightly soluble in ethanol; soluble in ethyl ether, chloroform, In water, 0.79 mg/L at temp. unspecified | |

| Record name | MUSK AMBRETTE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20716 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MUSK AMBRETTE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000131 [mmHg] | |

| Record name | Musk ambrette | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Pale yellow leaves from alcohol | |

CAS No. |

83-66-9, 73507-41-2 | |

| Record name | MUSK AMBRETTE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20716 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Musk ambrette | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Musk ambrette | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Musk ambrette paste | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073507412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MUSK AMBRETTE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MUSK AMBRETTE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-2-methoxy-4-methyl-, nitrated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-2-methoxy-4-methyl-3,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Musk ambrette | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-3-methoxy-2,6-dinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-TERT-BUTYL-3-METHYL-2,4-DINITROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55V150W8R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MUSK AMBRETTE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

183 to 187 °F (NTP, 1992), 85 °C | |

| Record name | MUSK AMBRETTE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20716 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MUSK AMBRETTE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Dynamics and Fate of Musk Ambrette

Environmental Occurrence and Distribution of Musk Ambrette

This compound, a synthetic nitro musk, has been identified in various environmental compartments as a result of its use in a wide range of consumer products. Due to restrictions and bans on its use in many regions over the past few decades because of health concerns, its environmental presence has become less frequently reported in recent scientific literature. rsc.orgewg.org However, historical data provides insight into its distribution and persistence in the environment.

Detection in Aquatic Environments

The primary pathway for this compound to enter aquatic systems is through the discharge of treated and untreated wastewater. nih.gov Its chemical properties influence its distribution among water, sediment, and sludge.

The detection of this compound in surface waters is not commonly reported in recent environmental surveys. For instance, a study of the Han River in Korea did not detect this compound, although other synthetic musks were present. mdpi.com This suggests that in regions where its use has been discontinued (B1498344), concentrations in surface water may have fallen below typical detection limits.

Wastewater treatment plants are significant conduits for synthetic musks entering the environment. However, recent monitoring programs often report non-detection of this compound in wastewater effluents. A study of four sewage treatment plants in Korea, for example, did not detect this compound in the final effluents. mdpi.com Similarly, another analysis of sewage sludge from various WWTPs found that nitro musk concentrations, including this compound, were below the limits of quantification. researchgate.net Older reports from the early 1980s noted that while other nitro musks were found in wastewater from treatment plants in Japan, specific concentrations for this compound were not provided. who.int

Due to its lipophilic nature, this compound is expected to adsorb to suspended solids and accumulate in sediment. However, specific concentration data for this compound in sediment is scarce in available research, with most studies on synthetic musk contamination in sediments focusing on the more prevalent polycyclic musks or other nitro musks like musk xylene.

Detection in Biota

The tendency of this compound to accumulate in fatty tissues leads to its detection in various organisms, a process known as bioaccumulation.

This compound has been detected in fish, although often at very low levels and less frequently than other synthetic musks. A German Food Contamination Monitoring Programme conducted between 1990 and 1992 only tentatively identified very low, unconfirmed levels of this compound in a limited number of fish samples. nih.gov A more definitive study in Denmark between 1999 and 2000 found this compound in half of the trout sampled from fish farms. nih.gov The concentrations were noted to be close to the analytical limit of detection.

Table 1: Detection of this compound in Farmed Trout (Denmark, 1999-2000)

| Species | Location | Frequency of Detection | Concentration (fresh weight) |

|---|

Source: Duedahl-Olesen L et al; Chemosphere: 61: 422-431 (2005). nih.gov

Many environmental monitoring studies that have successfully quantified other synthetic musks in fish have reported non-detection of this compound, underscoring its declining prevalence in aquatic ecosystems. who.intnih.gov

Shellfish

The bioaccumulation of synthetic musk compounds in aquatic organisms is a significant concern due to their lipophilic nature and resistance to degradation. inchem.org Shellfish, as filter-feeding organisms, can accumulate these compounds from the surrounding water.

During the German Food Contamination Monitoring Programme from 1990 to 1992, an analysis of 142 samples of fish, mussels, and shrimp was conducted for nitro musks. In this study, very low levels of this compound were tentatively identified in a small number of mussel samples, although these findings were not definitively confirmed. nih.gov While specific concentration data for this compound in shellfish is limited, the detection of other nitro musks, such as musk xylene, in mussel samples at concentrations of 0.01–0.04 mg/kg fat highlights the potential for this class of compounds to accumulate in marine bivalves. nih.gov

The inhibitory effects of nitromusks on the activity of multidrug efflux transporters in the marine mussel Mytilus californianus have been demonstrated, with nitromusks being more effective inhibitors than polycyclic musks. nih.gov This inhibition could affect the organism's ability to eliminate xenobiotics, potentially leading to higher bioaccumulation.

Concentrations of Nitromusks in Shellfish

| Compound | Species | Location | Concentration (mg/kg fat) | Reference |

|---|---|---|---|---|

| This compound | Mussels | Germany | Tentatively identified at very low levels (not confirmed) | nih.gov |

| Musk Xylene | Mussels | Germany | 0.01–0.04 | nih.gov |

Atmospheric Presence

This compound can be released into the atmosphere from various sources, including its use in consumer products and volatilization from wastewater treatment plants. rsc.orgacs.org Once in the atmosphere, it can exist in both vapor and particulate phases. nih.gov

The atmospheric fate of vapor-phase this compound is primarily governed by its reaction with photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this reaction in the air is approximately 11 days. nih.gov Particulate-phase this compound can be removed from the atmosphere through wet or dry deposition. nih.gov

Studies have detected other nitro musks, such as musk xylene and musk ketone, at trace levels in the air at wastewater treatment plants, suggesting a potential pathway for this compound to enter the atmosphere. rsc.orgrsc.org While comprehensive data on the atmospheric concentrations of this compound in various environments are not widely available, research on other synthetic musks has shown higher concentrations in urban areas compared to rural locations. rsc.orguiowa.edu For instance, urban concentrations of the polycyclic musks HHCB and AHTN are on the order of 1-5 ng/m³, with background terrestrial concentrations being about an order of magnitude lower. uiowa.edu This suggests that atmospheric levels of this compound would likely be higher in more densely populated areas.

Atmospheric Fate and Presence of this compound

| Parameter | Finding | Reference |

|---|---|---|

| Atmospheric Half-Life (Vapor-Phase) | ~11 days (estimated) | nih.gov |

| Primary Degradation Pathway | Reaction with hydroxyl radicals | nih.gov |

| Removal of Particulate-Phase | Wet and dry deposition | nih.gov |

| Potential Emission Sources | Wastewater treatment plants, consumer products | rsc.orgacs.org |

Environmental Persistence and Degradation Pathways

The environmental persistence of this compound is a key factor in its widespread detection. Its chemical structure makes it resistant to rapid degradation under typical environmental conditions.

Biodegradation Studies

Inherent Biodegradability

Primary vs. Ultimate Degradation

The biodegradation of a chemical compound can be categorized into primary and ultimate degradation. Primary degradation refers to the initial transformation of the parent compound into one or more metabolites, which may still be persistent and retain some of the properties of the original substance. nih.gov Ultimate degradation, or mineralization, is the complete breakdown of the compound into simple inorganic substances like carbon dioxide, water, and mineral salts.

For nitroaromatic compounds like this compound, biodegradation can be initiated by either the reduction of the nitro group or the oxidation of the aromatic ring. nih.gov The initial transformation products represent primary degradation. The inherent stability of the aromatic ring in these compounds often means that while primary degradation may occur, achieving complete ultimate degradation is a slow process.

Formation of Persistent Amine Metabolites

A significant pathway in the environmental fate of nitro musks is the reduction of their nitro groups to form more persistent and sometimes more mobile amino metabolites. nih.govnih.gov This transformation is particularly relevant in anaerobic environments such as sewage sludge. acs.orgnih.gov

Research has shown that amino metabolites of musk xylene and musk ketone can be found in sewage sludge, often at higher concentrations than the parent compounds. acs.orgnih.gov This indicates that the reduction of the nitro group is a key transformation process during wastewater treatment. While direct evidence for the formation of amino-musk ambrette in environmental samples is not as extensively documented in the available literature, the synthesis of 6-amino-musk ambrette for research purposes suggests its relevance as a potential metabolite. unlv.edu The presence of these amine metabolites in the environment is of concern as they are also persistent and their environmental behavior and potential toxicity may differ from the parent nitro musk compounds. nih.govnih.gov

Photodegradation Processes

Photodegradation, the breakdown of compounds by light, represents a potential pathway for the removal of this compound from the environment. This process can occur through direct absorption of light or via indirect reactions with photochemically generated reactive species.

In the atmosphere, vapor-phase this compound is subject to degradation through reactions with photochemically-produced hydroxyl radicals (•OH). nih.gov The rate constant for this vapor-phase reaction has been estimated to be 1.5 x 10⁻¹² cm³/molecule-sec at 25°C. nih.gov Based on this rate constant, the atmospheric half-life of this compound is estimated to be approximately 11 days, assuming a typical atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. nih.gov Another estimate suggests an atmospheric half-life of 7.3 days for its degradation by hydroxyl radicals. smolecule.com

| Parameter | Estimated Value | Source |

|---|---|---|

| Rate Constant (25°C) | 1.5 x 10⁻¹² cm³/molecule-sec | nih.gov |

| Atmospheric Half-life | ~11 days | nih.gov |

| Alternative Atmospheric Half-life | 7.3 days | smolecule.com |

This compound possesses chemical structures known as chromophores that can absorb light at wavelengths greater than 290 nm, which is within the spectrum of sunlight reaching the Earth's surface. nih.gov This absorption of solar energy can lead to the direct breakdown of the molecule, a process known as direct photolysis. nih.gov Research indicates that photodegradation is a measurable, albeit minor, removal pathway for this compound in environmental systems. smolecule.com One study reported that under solar irradiation, approximately 13% of the compound undergoes phototransformation after 200 hours of exposure. smolecule.com The photochemical process is thought to involve the formation of indole (B1671886) and indoline (B122111) derivatives through cyclization reactions that involve the nitro group and the tert-butyl substituent. smolecule.com

Photosensitization is an indirect photodegradation process where other substances in the environment, known as photosensitizers, absorb light and transfer the energy to the target compound or generate reactive species, such as singlet oxygen, which then degrade the compound. While this compound itself can act as a photosensitizer, leading to skin reactions upon sun exposure, detailed research findings on its degradation in the environment via photosensitization pathways are not extensively documented in the available scientific literature.

Environmental Partitioning Behavior

The movement and distribution of this compound between different environmental compartments such as water, soil, and sediment are dictated by its partitioning behavior. Adsorption to organic matter is a dominant fate process for this compound. smolecule.com this compound displays a strong affinity for organic carbon, which significantly influences its environmental distribution. smolecule.com Its tendency to adsorb to soil and sediment means it is less likely to remain in the aqueous phase. smolecule.com The desorption rates are notably slower than adsorption, indicating a degree of persistence in soil and sediment. smolecule.com

| Parameter | Estimated Value | Source |

|---|---|---|

| Logarithm of the Organic Carbon-Water Partition Coefficient (Log Koc) | >3.7 (corresponding to a Koc of >5000 L/kg) | smolecule.com |

Bioaccumulation and Biomagnification in Ecosystems

Bioaccumulation Potential (Log Kₒₗ)

| Parameter | Value | Source |

|---|---|---|

| Logarithm of the Octanol-Water Partition Coefficient (Log Kₒₗ) | 4.0 | nih.gov |

Evidence in Aquatic Biota

This compound has been detected in various aquatic organisms, indicating its bioavailability and capacity to accumulate in tissues. While its use has been significantly reduced in many regions, its persistence means it can still be found in the environment.

Research has confirmed the presence of this compound in freshwater and marine life. For instance, studies on imported seafood have identified this compound in concentrations as high as 15.4 µg/kg. chrom-china.comnih.gov It has also been reported to be present in the bodies of freshwater fish. reddit.com However, the detection of this compound is not universal across all aquatic species or locations. In one study, this compound was not found in the blubber of finless porpoises or the livers of hammerhead sharks, suggesting variability in accumulation based on species, geographic location, and exposure levels. nih.gov

The bioaccumulation of nitro musks, the class of compounds to which this compound belongs, is influenced by their lipophilicity, which is their tendency to dissolve in fats and oils. This property facilitates their storage in the fatty tissues of organisms. d-nb.info While much of the environmental monitoring has focused on other synthetic musks, the available data for this compound underscores its presence in the aquatic food web.

Reported Concentrations of this compound in Aquatic Biota

| Species Category | Organism | Concentration (µg/kg) | Reference |

|---|---|---|---|

| Seafood | Imported Seafood | up to 15.4 | chrom-china.comnih.gov |

| Fish | Freshwater Fish | Detected | reddit.com |

| Marine Mammal | Finless Porpoise (blubber) | Not Detected | nih.gov |

| Fish | Hammerhead Shark (liver) | Not Detected | nih.gov |

Trophic Transfer Mechanisms

Trophic transfer refers to the process by which contaminants are passed from one trophic level to the next within a food web. For persistent and bioaccumulative substances like this compound, this can lead to higher concentrations in organisms at the top of the food chain, a phenomenon known as biomagnification.

The potential for trophic transfer of this compound is linked to its bioaccumulative nature. researchgate.net Organisms can absorb the compound from the surrounding water, but a significant route of exposure for many aquatic animals is through their diet. When a predator consumes prey containing this compound, the chemical can be transferred and accumulate in the predator's tissues.

However, the extent to which this compound biomagnifies in aquatic food webs is not well-documented with specific trophic magnification factors (TMFs). nih.govresearchgate.net Some research on synthetic musks as a broader category has suggested that while bioaccumulation occurs, significant biomagnification across the food web may not be a universal characteristic for all musk compounds. researchgate.net The processes governing the fate of these compounds are complex and can be influenced by factors such as the organism's metabolism and excretion rates. d-nb.info

The study of trophic transfer mechanisms is crucial for understanding the potential risks posed by this compound to higher-level predators. While direct evidence and specific studies on this compound's trophic magnification are limited, its persistence and presence in lower trophic levels indicate a potential for upward movement in the food chain.

Advanced Analytical Methodologies for Musk Ambrette

Chromatographic Techniques for Detection and Quantification

Chromatography, a powerful laboratory technique for the separation of mixtures, is the cornerstone for the analysis of Musk ambrette. The choice of chromatographic method and detector is crucial and depends on the sample matrix, the required sensitivity, and the purpose of the analysis (qualitative or quantitative).

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. biochemjournal.com In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte, carried by an inert gas (the mobile phase), interacts with the stationary phase lining the column. Several detectors can be coupled with GC for the analysis of this compound. nih.goviarc.fr

The Electron Capture Detector (ECD) is a highly sensitive detector for electrophilic compounds, particularly those containing nitro groups, making it exceptionally well-suited for the detection of this compound. researchgate.net A gas chromatographic method utilizing a capillary column with an electron capture detector has been developed for the simultaneous determination of this compound, musk xylene, and musk ketone in fragrance products. oup.comnih.gov This method has demonstrated good accuracy, with recoveries for this compound from fortified fragrance products ranging from 95.0% to 105.9%. researchgate.netoup.com

In an interlaboratory study to validate a GC-ECD method for this compound in fragrance products, the average recoveries ranged from 97.6% to 102.3%. nih.gov The method involves direct injection of a solution containing the product and an internal standard, musk tibetene, into the gas chromatograph. nih.gov Analysis of human milk samples by GC/ECD has also been performed to detect nitro musks, including this compound. nih.gov In a study of 391 milk samples from nursing mothers in Southern Bavaria, Germany, this compound was detected in concentrations ranging from < 0.01 to 0.29 mg/kg fat. researchgate.net

Table 1: Recovery and Concentration Data for this compound using GC-ECD

| Sample Matrix | Recovery Percentage (%) | Concentration Range Found |

|---|---|---|

| Fragrance Products | 95.0 - 105.9 | Not detected in a survey of 30 products oup.com |

| Fortified Fragrance Products | 97.6 - 102.3 | - |

The coupling of gas chromatography with mass spectrometry (GC-MS), and particularly tandem mass spectrometry (GC-MS/MS), provides a high degree of sensitivity and selectivity, making it an excellent confirmatory technique. nih.govresearchgate.net The presence of nitromusks, including this compound, in various products is often confirmed using GC/MS. researchgate.netoup.com For instance, in an analysis of men's colognes, thin-layer chromatography was used for initial screening, and the presence of this compound was confirmed by GC/MS, with concentrations found to vary from 0.02 to 0.39% w/v. nih.gov

A GC-MS method was developed to identify and determine nitromusks in incense sticks, where this compound was identified in a type of Chinese incense along with musk ketone and musk xylene. nih.gov Furthermore, a headspace solid-phase microextraction (HS-SPME) method followed by GC-MS analysis has been established for determining five synthetic musks, including this compound, in perfume. chrom-china.com This method showed spiked recoveries between 82.0% and 103.3% and limits of detection (LODs) ranging from 0.6 ng/g to 2.1 ng/g. chrom-china.com The use of matrix solid-phase dispersion coupled with GC-MS has also been applied to the analysis of cosmetic products, where the presence of banned substances, including this compound, was confirmed in 16 out of 26 products analyzed. researchgate.net

Table 2: GC-MS/MS Research Findings for this compound

| Sample Matrix | Method | Findings |

|---|---|---|

| Men's Colognes | TLC with GC/MS confirmation | Concentration ranged from 0.02 to 0.39% w/v in 14 of 32 colognes. nih.gov |

| Incense Sticks | GC-MS | Identified in one type of Chinese incense. nih.gov |

| Perfume | HS-SPME-GC-MS | Spiked recoveries: 82.0% - 103.3%; LODs: 0.6 - 2.1 ng/g. chrom-china.com |

The Atomic Emission Detector (AED) is another powerful detector for gas chromatography that can selectively detect specific elements. It works by decomposing the eluting compounds in a plasma and measuring the characteristic atomic emission spectra. jas.de This technique has been successfully applied to the determination of nitro musks in human adipose tissue at trace concentration levels. researchgate.net A method using capillary GC with AED and programmed temperature vaporization has been used to detect nitro musks in human fat, with limits of detection for the nitro musks reported to be between 1.0–1.6 ng. iarc.frnih.gov The AED can selectively monitor elements like nitrogen, which is present in the nitro groups of this compound, providing high selectivity even in complex matrices. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. scribd.com For the analysis of this compound and other nitromusk compounds, HPLC techniques have been developed and have shown even better separation capabilities than TLC. researchgate.netnih.gov The limit of detection for this compound using HPLC has been reported to be 2 x 10⁻⁹ g. researchgate.netnih.gov A linear correlation has been observed between the amount of this compound and the HPLC peak. researchgate.netnih.gov A reverse-phase (RP) HPLC method has been described for the analysis of this compound using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used for the qualitative analysis and screening of substances. nih.gov For the qualitative and quantitative analysis of this compound and four other nitromusk compounds, TLC methods have been developed. researchgate.netnih.gov A reasonable separation of these compounds can be obtained with TLC, and the limit of detection for this compound is in the range of 2-5 x 10⁻⁷ g. researchgate.netnih.gov A simple TLC method using toluene (B28343) as the carrier solvent and visualization under UV light has been presented for the qualitative analysis of this compound and other nitromusks in colognes. nih.gov This technique is useful for identifying colognes containing this compound to provide appropriate recommendations to sensitive individuals. nih.gov In one study, 14 out of 32 men's colognes were found to contain this compound using this TLC method, which was later confirmed by GC/MS. nih.gov

Table 3: Comparison of Detection Limits for this compound by Different Chromatographic Techniques

| Technique | Limit of Detection |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | 2 x 10⁻⁹ g researchgate.netnih.gov |

| Thin Layer Chromatography (TLC) | 2-5 x 10⁻⁷ g researchgate.netnih.gov |

| Gas Chromatography-Atomic Emission Detection (GC-AED) | 1.0–1.6 ng iarc.frnih.gov |

Gas Chromatography (GC)

Sample Preparation and Extraction Methods

Effective analysis of this compound begins with its efficient extraction from complex sample matrices. Headspace solid-phase microextraction (HS-SPME) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are two prominent techniques employed for this purpose.

Headspace solid-phase microextraction is a solvent-free sample preparation technique that is particularly suitable for the analysis of volatile and semi-volatile compounds like this compound in liquid and solid samples. The method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. Analytes partition from the sample matrix into the headspace and are then adsorbed by the fiber coating. Following extraction, the fiber is transferred to the injector of a gas chromatograph for thermal desorption and analysis.

A method was developed for the determination of three nitro musks, including this compound, and two polycyclic musks in perfume using HS-SPME followed by gas chromatography-mass spectrometry (GC-MS). chrom-china.comnih.gov The optimization of several parameters is crucial for the efficiency of the extraction process. chrom-china.comnih.gov For the analysis of this compound in perfume, a 65 μm polydimethylsiloxane-divinylbenzene (PDMS-DVB) fiber was utilized. chrom-china.comnih.gov The sample, diluted with water, was placed in a headspace vial and equilibrated before the fiber was exposed to the headspace for extraction. chrom-china.comnih.govchrom-china.com

The optimized conditions and performance of this HS-SPME-GC-MS method are detailed in the tables below.

Table 1: Optimized HS-SPME Parameters for this compound Analysis in Perfume This table summarizes the optimized experimental conditions for the extraction of this compound from perfume samples using HS-SPME.

| Parameter | Optimized Condition | Citation |

|---|---|---|

| Fiber Coating | 65 µm PDMS-DVB | chrom-china.comnih.gov |

| Equilibrium Time | 3 minutes | chrom-china.comnih.govchrom-china.com |

| Extraction Temp. | 60 °C | chrom-china.comnih.govchrom-china.com |

| Extraction Time | 20 minutes | chrom-china.comnih.govchrom-china.com |

| Desorption Temp. | 250 °C | chrom-china.comnih.govchrom-china.com |

| Desorption Time | 3 minutes | chrom-china.comnih.govchrom-china.com |

Table 2: Performance Data for the HS-SPME-GC-MS Method This table presents the validation data, demonstrating the accuracy, precision, and sensitivity of the method for analyzing synthetic musks, including this compound.

| Performance Metric | Result | Citation |

|---|---|---|

| Spiked Recoveries | 82.0% - 103.3% | chrom-china.comnih.govchrom-china.com |

| Relative Standard Deviations (RSDs) | 1.8% - 9.4% | chrom-china.comnih.govchrom-china.com |

| Limits of Detection (LODs) | 0.6 ng/g - 2.1 ng/g | chrom-china.comnih.govchrom-china.com |

This HS-SPME method is characterized as rapid, sensitive, and repeatable, making it suitable for the routine analysis of synthetic musks in perfumes. chrom-china.com

The QuEChERS method is a streamlined approach to sample preparation that involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (dSPE) step for cleanup. It has been successfully applied to the extraction of this compound from diverse and complex matrices such as tomatoes, coastline plants, and beach sand. nih.govflemingcollege.cadaneshyari.com

In a study analyzing market tomatoes, a QuEChERS methodology was developed to extract thirteen synthetic musk compounds, including this compound. nih.gov The procedure involved extracting homogenized freeze-dried tomato with water and ethyl acetate, with the addition of magnesium sulfate (B86663) and sodium chloride to induce phase separation. nih.gov The subsequent cleanup step utilized a dSPE with a combination of primary-secondary amine (PSA) to remove fatty acids and other interfering compounds, and C18 to remove nonpolar interferences. nih.gov

Similarly, the QuEChERS technique was employed to extract musk compounds from coastline plant species to assess their potential as biosamplers. flemingcollege.ca The method has also been adapted for the analysis of synthetic musks in beach sand samples, demonstrating its versatility. daneshyari.com

Table 3: QuEChERS Methodologies for this compound in Various Matrices This table outlines the specific reagents and steps used in the QuEChERS procedure for different environmental and biological samples.

| Matrix | Extraction Solvents/Salts | dSPE Cleanup Sorbents | Citation |

|---|---|---|---|

| Tomatoes | Water, Ethyl Acetate, MgSO₄, NaCl | MgSO₄, PSA, C18 | nih.gov |

| Coastline Plants | Acetonitrile, MgSO₄, NaCH₃COO | MgSO₄, PSA, C18 | flemingcollege.cadaneshyari.com |

| Beach Sand | Acetonitrile, NaCH₃COO | MgSO₄, PSA, C18 | daneshyari.com |

The validation of these methods demonstrated good performance, with high recoveries and low standard deviations, confirming the suitability of QuEChERS for the analysis of this compound.

Table 4: Performance Data for QuEChERS Methods This table shows the method validation results for the analysis of this compound and other synthetic musks using QuEChERS in different matrices.

| Matrix | Recoveries | RSD | Limit of Detection (LOD) | Citation |

|---|---|---|---|---|

| Tomatoes | 81% - 119% | <10% | Not specified for this compound | nih.gov |

| Coastline Plants | ~93% | <15% | 1.32 ng/g | flemingcollege.ca |

| Beach Sand | ~97% | <15% | <38 pg/g | daneshyari.com |

Advanced Spectroscopic and Molecular Techniques

Beyond detection and quantification, understanding the physicochemical properties and biological activities of this compound requires more advanced techniques. These include ultraviolet spectrophotometry for basic characterization and sophisticated molecular methods to probe its interactions with biological receptors.

Ultraviolet (UV) spectrophotometry is a technique used to measure the absorption of UV radiation by a substance. The resulting spectrum is characteristic of the molecule's electronic structure. For this compound, UV spectrophotometry has been used to determine its absorption maximum. researchgate.netnih.gov Studies have shown that the absorption maximum for this compound occurs at a wavelength of 264 nm. researchgate.netnih.gov This information is a fundamental physicochemical property and can be useful in qualitative analysis and for photochemistry studies. researchgate.netnih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand, such as this compound, and a biological receptor at the atomic level.

Recent research has used molecular docking to investigate the interaction of this compound with specific receptors. These simulations have provided significant insights into its mechanism of action as a receptor agonist. Docking studies identified this compound as an agonist for the human kisspeptin (B8261505) receptor (KISS1R). nih.govneurosciencenews.com The simulations demonstrated that this compound interacts with specific amino acid residues within the KISS1R binding pocket, namely Gln122, Gln123, and His309. nih.govneurosciencenews.comresearchgate.net

Furthermore, molecular docking has been used to explore the binding of this compound to human olfactory receptors. In studies of the human musk receptor OR1A1, simulations showed that this compound forms hydrogen bonds with the amino acid residue Tyr258. pnas.org For another olfactory receptor, OR5AN1, the nitro group of this compound was found to be critical for forming a hydrogen bond with Tyr260. pnas.org

Table 5: Molecular Docking Findings for this compound This table details the specific biological receptors that interact with this compound and the key amino acid residues involved in the binding, as identified through molecular docking simulations.

| Receptor | Interacting Amino Acid Residues | Type of Interaction | Citation |

|---|---|---|---|

| Kisspeptin Receptor (KISS1R) | Gln122, Gln123, His309 | Not specified | nih.govneurosciencenews.comresearchgate.net |

| Human Olfactory Receptor OR1A1 | Tyr258 | Hydrogen Bond | pnas.org |

| Human Olfactory Receptor OR5AN1 | Tyr260 | Hydrogen Bond | pnas.org |

To experimentally validate the findings from computational screenings and identify bioactive compounds, cell-based assays are essential. Ca2+ flux and phosphorylated extracellularly regulated kinase (p-ERK) detection assays are two such methods used to measure cellular responses following receptor activation. These assays were instrumental in identifying this compound as an agonist for the kisspeptin receptor (KISS1R). nih.govdntb.gov.uaresearchgate.net

KISS1R is a G protein-coupled receptor (GPCR) that primarily signals through the Gq protein pathway. mdpi.com Activation of this pathway leads to the release of intracellular calcium stores (Ca2+ flux) and the phosphorylation of downstream signaling molecules like the extracellular signal-regulated kinase (ERK). mdpi.com

In a large-scale screening of the Tox21 10K compound library, HEK293 cells engineered to express the human KISS1R were used. nih.govresearchgate.netmdpi.com this compound was identified as a potential agonist, and this was confirmed using Ca2+ flux and p-ERK detection assays. nih.govmdpi.com The positive results in these assays demonstrated that this compound binds to and activates KISS1R, triggering the downstream signaling cascade characteristic of the receptor's natural ligand, kisspeptin. nih.govresearchgate.netmdpi.com This research confirmed that this compound is a novel, small-molecule KISS1R agonist. mdpi.com

Compound Index

Development of Improved Detection Methods

The analytical challenge of detecting and quantifying this compound, often present at trace levels in complex matrices, has driven the evolution of highly sensitive and specific detection methodologies. Research has progressively refined techniques from classical chromatography to advanced mass spectrometry-based methods, enhancing accuracy, lowering detection limits, and improving sample throughput.

Early methods for the analysis of this compound and other nitromusks included Thin-Layer Chromatography (TLC) and High-Pressure Liquid Chromatography (HPLC). nih.gov TLC offered a reasonable separation of nitromusks with a detection limit of 200–500 ng. nih.govresearchgate.net HPLC provided significantly better separation and a much lower detection limit for this compound, in the range of 2 ng. nih.govresearchgate.net

Gas Chromatography (GC) has become a cornerstone for this compound analysis, particularly when coupled with sensitive detectors. nih.gov An early application involved GC with an electron capture detector (GC-ECD), which demonstrated good accuracy with recoveries for this compound ranging from 95.0% to 105.9% in fortified fragrance products. researchgate.netoup.com The coupling of GC with mass spectrometry (GC-MS) provided definitive confirmation of the compound's presence in various samples, including men's colognes. nih.gov For detecting nitromusks in complex biological samples like human fat and milk, capillary GC-ECD with MS confirmation has been employed, achieving detection limits of 10 µg/kg of fat. nih.gov

To handle the diverse and complex matrices in which this compound is found, significant advancements have been made in sample preparation and extraction techniques. These methods are crucial for isolating and concentrating the analyte prior to instrumental analysis.

Solid-Phase Extraction (SPE): This technique is widely used for cleanup and preconcentration. For instance, in the analysis of imported seafood, samples were extracted with n-hexane and purified using a Florisil SPE column before GC-MS analysis. nih.govchrom-china.com Similarly, for cosmetic samples, a silica-based SPE cartridge was used for cleanup after ultrasonic extraction. smolecule.com

Solid-Phase Microextraction (SPME): SPME, particularly in its headspace configuration (HS-SPME), offers a simple, solvent-free alternative for extracting volatile and semi-volatile compounds. researchgate.netresearchgate.net HS-SPME coupled with GC-MS has been optimized for analyzing nitromusks in perfumes, achieving limits of detection (LODs) between 0.6 and 2.1 ng/g. researchgate.netchrom-china.com

Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized version of SPE that uses a small amount of sorbent packed into a syringe. A method combining MEPS with large volume injection-GC-MS was developed for analyzing nitromusks in environmental water, achieving method detection limits for this compound as low as 5 ng/L in influent wastewater. capes.gov.br

Advanced Extraction Techniques: More recent innovations include Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. researchgate.netnih.gov UA-DLLME coupled with GC-MS provides high enrichment factors and low detection limits (in the ng/L range) for synthetic musks in water samples. nih.gov The QuEChERS approach, followed by GC-MS/MS, has been successfully applied to complex matrices like tomatoes, demonstrating good recoveries (81-119%) and low instrumental detection limits. researchgate.net

The quest for higher sensitivity and specificity has led to the widespread adoption of tandem mass spectrometry (GC-MS/MS). smolecule.com A confirmatory method using GC with negative chemical ionization (NCI)-MS/MS was developed for five nitromusks in cosmetics. smolecule.comchrom-china.com This method achieved low limits of quantification (LOQ) of 50.0–500 ng/kg and excellent recoveries (85.81%–103.77%). smolecule.comchrom-china.com The use of an isotope-labeled internal standard, such as d15-musk xylene, further improves the accuracy and precision of quantification by correcting for matrix effects. smolecule.comchrom-china.com

The table below summarizes the performance of various analytical methods developed for the detection of this compound and other synthetic musks.

| Analytical Method | Matrix | Limit of Detection (LOD) / Quantification (LOQ) | Recovery (%) | Reference |

|---|---|---|---|---|

| TLC | General | 200-500 ng | N/A | nih.govresearchgate.net |

| HPLC | General | 2 ng | N/A | nih.govresearchgate.net |

| GC-ECD | Fragrance Products | N/A | 95.0 - 105.9 | researchgate.netoup.com |

| Capillary GC/ECD-MS | Human Milk/Adipose Tissue | 10 µg/kg (fat) | N/A | nih.gov |

| HS-SPME-GC-MS | Perfume | 0.6 - 2.1 ng/g (LOD) | 82.0 - 103.3 | researchgate.net |

| GC-NCI-MS/MS | Cosmetics | 50 - 500 ng/kg (LOQ) | 85.8 - 103.8 | smolecule.comchrom-china.com |

| QuEChERS-GC-MS/MS | Tomato | 0.4 - 47.9 ng/g dw (LOQ) | 81 - 119 | researchgate.net |

| MEPS-LVI-GC-MS | Wastewater (Influent) | 5 ng/L (MDL) | >75 | capes.gov.br |

| UA-DLLME-GC-MS | Aqueous Samples | 0.004 - 54 ng/L (LOD) | N/A | nih.gov |

Toxicological and Health Implications of Musk Ambrette Exposure

Human Exposure Pathways

Humans can be exposed to musk ambrette through several routes, primarily linked to its use in consumer goods. nih.gov The main pathways include absorption through the skin, ingestion of contaminated food and drinks, and inhalation of scented products. nih.govsafecosmetics.org

Direct skin contact with products containing this compound is a significant exposure pathway. nih.gov The compound has been incorporated into a wide array of personal care products, including perfumes, cosmetics, soaps, and lotions. safecosmetics.orgchemger.com Although dermal absorption in humans is considerably lower than in rats, it still represents a viable route for systemic exposure. talkingaboutthescience.com

Studies in rats have shown that approximately 40% of a dermally applied dose of this compound can be absorbed. talkingaboutthescience.comnih.gov In contrast, human studies indicate a much lower absorption rate, estimated to be 20 to 60 times less than in rats. talkingaboutthescience.com One study involving human volunteers who had this compound applied to their skin found that between 0.02% and 0.06% of the applied dose was excreted in urine, confirming that systemic absorption does occur through the skin. talkingaboutthescience.com

Ingestion is another route of exposure to this compound. nih.gov The compound has been used as a flavoring agent in various food and beverage products. chemger.comnih.gov Its presence has been documented in alcoholic and non-alcoholic beverages, candy, and chewing gum. nih.goviarc.fr Furthermore, due to its persistence, this compound can bioaccumulate in the food chain, leading to contamination of foods such as fish. safecosmetics.org

The following table details the concentrations at which this compound has been historically used in specific food and beverage items. nih.goviarc.fr

| Product Category | Concentration (mg/kg or ppm) |

| Hard Candy | 423.0 |

| Chewing Gum | 36.0 |

| Gelatin Pudding | 0.45 (max. 1.32) |

| Non-alcoholic Beverages | 0.18 (max. 0.42) |

| Alcoholic Beverages | 0.10 |

Data sourced from the Flavor and Extract Manufacturers' Association. nih.goviarc.fr

Inhalation of volatilized fragrances from consumer products is a notable exposure pathway. nih.gov this compound has been used in products that scent the air, such as air fresheners, as well as in detergents and cleaning products. ewg.orgsinobiochemistry.comewg.org When these products are used, the compound can be released into the air and inhaled. nih.gov Synthetic musks have also been detected in household dust, which can be resuspended and inhaled. safecosmetics.org Research suggests that inhalation resulting from the direct use of products is likely a more significant exposure route than inhalation of ambient environmental air. nih.gov

In Vivo and In Vitro Toxicological Assessments

Toxicological studies using both live organisms (in vivo) and cell-based models (in vitro) have been conducted to understand the potential health effects of this compound exposure.

Multiple studies have identified this compound as a neurotoxic agent, particularly in animal models. nih.gov Its neurotoxic properties were a primary reason for the discontinuation of its use in many applications. nih.govresearchgate.net

In vivo studies in rats have provided clear evidence of these effects. When used as a positive control in a 90-day dermal toxicity study, this compound was confirmed to be clearly neurotoxic. nih.gov Other research involving dietary administration to rats observed a progressive paralysis of the hind limbs after 12 to 15 weeks. nih.gov At higher doses, this led to complete hind limb paralysis. nih.gov These functional effects were associated with neuropathologic changes in the brain, spinal cord, and peripheral nerves. nih.gov

| Study Type | Model System | Key Findings | Reference(s) |

| In Vivo | Rat (Dermal) | Confirmed as a neurotoxin. | nih.gov |

| In Vivo | Rat (Dietary) | Caused progressive hind limb weakness and paralysis; neuropathologic changes observed. | nih.govnih.gov |

Research has also pointed to the potential for this compound to act as a reproductive and developmental toxicant. industrialchemicals.gov.au Studies in animals have shown effects on the male reproductive system, and more recent in vitro and in vivo research suggests it may interfere with hormonal pathways critical for development. ewg.orgindustrialchemicals.gov.aunih.gov

In vivo studies in rats have demonstrated that exposure to this compound can lead to testicular atrophy. nih.govnih.govindustrialchemicals.gov.au This effect was noted in a 90-day study involving dermal application. industrialchemicals.gov.au

More recent studies have investigated its role as an endocrine-disrupting chemical. nih.govneurosciencenews.com A 2024 study identified this compound as a substance that may contribute to early puberty in girls. ewg.org The research found that this compound acts as an agonist for the kisspeptin (B8261505) receptor (KISS1R), which can prematurely activate the reproductive axis. nih.govneurosciencenews.com Follow-up experiments using murine and human hypothalamic cells showed that treatment with this compound increased the expression of Gonadotropin-releasing hormone 1 (Gnrh1). researchgate.net In developing zebrafish larvae, exposure led to an expansion of the GnRH neuronal area, providing a potential mechanism for its effects on pubertal timing. neurosciencenews.comresearchgate.net

| Study Type | Model System | Key Findings | Reference(s) |

| In Vivo | Rat (Dermal/Dietary) | Caused testicular atrophy. | nih.govnih.govindustrialchemicals.gov.au |

| In Vitro | Human Hypothalamic Cells | Increased expression of Gnrh1. | researchgate.net |

| In Vivo | Zebrafish Larvae | Expanded the GnRH neuronal area. | neurosciencenews.comresearchgate.net |

| In Vitro | Human Cell Line | Identified as a KISS1R agonist, potentially stimulating the reproductive axis. | nih.govneurosciencenews.com |

Potential Link to Early Puberty via KISS1R and GnRHR Activation

Sensitization and Photoallergy/Photocontact Dermatitis

This compound is a well-documented photoallergen, meaning it can induce an allergic reaction when the skin is exposed to sunlight after contact with the substance. ewg.orgresearchgate.netindustrialchemicals.gov.aunih.govtaylorandfrancis.comnih.govmin-saude.ptnih.govoup.comactasdermo.orgresearchgate.net This has led to numerous cases of photoallergic contact dermatitis, particularly in men who used aftershave lotions and other cosmetics containing the fragrance. researchgate.netnih.govtaylorandfrancis.comnih.govoup.com

The clinical presentation of this condition often includes facial eczema, with some patients developing persistent light reactivity or chronic actinic dermatitis. researchgate.netindustrialchemicals.gov.aunih.govoup.com Studies have identified four distinct clinical patterns: plaques of eczema, jawline dermatitis, acute contact dermatitis, and chronic actinic dermatitis. researchgate.netnih.govoup.com In some instances, a pigmented photoallergic contact dermatitis has been observed, where the affected skin develops hyperpigmentation. min-saude.pt

Photopatch testing is a diagnostic tool used to confirm photosensitivity to substances like this compound. researchgate.netnih.gov In some cases, individuals may exhibit a pure photocontact dermatitis, where the allergic reaction only occurs in the presence of light. researchgate.netnih.govoup.com In others, a contact dermatitis can be exacerbated by sun exposure. researchgate.netnih.govoup.com

Mutagenicity and Genotoxicity

The mutagenic and genotoxic potential of this compound has been investigated in various studies, with some conflicting results. unlv.eduresearchgate.netnih.govresearchgate.netcapes.gov.brdntb.gov.ua

One study using the Salmonella/mammalian microsome test (Ames test) found that this compound exhibited mutagenicity in the Salmonella typhimurium strain TA100, but only after metabolic activation with a rat liver extract (S9). nih.gov It did not show mutagenicity without this metabolic activation. nih.gov In the same study, this compound was not found to be genotoxic in the SOS chromotest. nih.gov Other related nitro musk compounds, such as musk xylene, musk ketone, musk moskene, and musk tibetene, did not show mutagenic or genotoxic effects in these tests. nih.gov

Some research suggests that while nitro musks like this compound may not be genotoxic on their own, they could potentially enhance the genotoxicity of other chemicals. researchgate.net This highlights the complexity of assessing the carcinogenic risk of these compounds.

Endocrine Disrupting Potential

Recent research has highlighted the potential for this compound to act as an endocrine-disrupting chemical (EDC). endocrine.orgneurosciencenews.comnih.gov EDCs are substances that can interfere with the body's hormone system. endocrine.orgneurosciencenews.com Studies suggest that exposure to certain EDCs may be linked to a trend of early puberty in girls, which is associated with increased risks of various health issues later in life, including psychosocial problems, obesity, diabetes, cardiovascular disease, and breast cancer. endocrine.orgneurosciencenews.comewg.org